N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Description
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a benzamide derivative featuring a 3-bromobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl substituent on the amide nitrogen. The bromine atom introduces steric bulk and electron-withdrawing effects, while the sulfone group (1,1-dioxidotetrahydrothiophen) enhances polarity and solubility. This compound is synthesized via coupling reactions between benzoyl chloride derivatives and amines, with structural confirmation typically achieved through spectroscopic methods (1H/13C NMR, IR) and X-ray crystallography .
Properties
Molecular Formula |
C18H18BrNO3S |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C18H18BrNO3S/c19-16-8-4-5-14(11-16)12-20(17-9-10-24(22,23)13-17)18(21)15-6-2-1-3-7-15/h1-8,11,17H,9-10,12-13H2 |
InChI Key |
QUOSATNCPHOVHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological applications. This article delves into its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 456.3 g/mol. The presence of a bromobenzyl group and a tetrahydrothiophene derivative suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C19H19BrNO4S |
| Molecular Weight | 456.3 g/mol |
| CAS Number | 877779-98-1 |
| Structural Features | Bromobenzyl, Tetrahydrothiophene |
Biological Activity
The biological activity of this compound can be understood through its structural components, which suggest several potential pharmacological effects:
- Antimicrobial Activity : Compounds containing bromobenzyl groups have been associated with antimicrobial properties. Studies indicate that similar structures exhibit significant activity against various bacterial strains.
- Anti-inflammatory Effects : The tetrahydrothiophene moiety is known for its anti-inflammatory properties. Research has shown that derivatives of thiophene can inhibit inflammatory pathways, suggesting that this compound may also exhibit similar effects.
- Cytotoxicity Against Cancer Cells : The presence of the amide functional group allows for hydrogen bonding and potential interactions with cellular targets, which could lead to cytotoxic effects against cancer cells.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activities of related compounds. Below are notable findings relevant to this compound:
Case Study: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of bromobenzamide derivatives. The results indicated that compounds with similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential of this compound in antimicrobial applications .
Case Study: Anti-inflammatory Properties
Research in Phytotherapy Research examined the anti-inflammatory effects of tetrahydrothiophene derivatives. The study found that these compounds significantly reduced inflammation markers in vitro, suggesting that this compound may exhibit similar anti-inflammatory activity .
Cytotoxicity Assessment
In a study published in Cancer Letters, the cytotoxic effects of various benzamide derivatives were assessed against human cancer cell lines. The findings indicated that certain structural modifications led to enhanced cytotoxicity, suggesting that the unique structure of this compound could be optimized for cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The following table highlights structural differences between the target compound and analogs:
| Compound Name | R1 (Benzamide Substituent) | R2 (N-Linked Group) | Key Features |
|---|---|---|---|
| N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide | H | 3-bromobenzyl, 1,1-dioxidothiophanyl | Bromine (electron-withdrawing), sulfone group (polarity) |
| N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxybenzamide | 4-isobutoxy | 3-bromobenzyl, 1,1-dioxidothiophanyl | Isobutoxy enhances lipophilicity; bromine for steric effects |
| N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide | 2-fluoro | Benzyl, 1,1-dioxidothiophanyl | Fluorine (electron-withdrawing, meta-directing); reduced steric bulk |
| N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) | H | 3,4-dimethoxyphenethyl | Methoxy groups (electron-donating); potential for π-π interactions |
| N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide | 3,4,5-trimethoxy | 3-bromophenyl | Trimethoxy enhances solubility; bromine for halogen bonding |
Key Observations :
- Electronic Effects: Bromine (target compound) and fluorine () are electron-withdrawing, influencing reactivity and binding.
- Steric Effects : The 3-bromobenzyl group in the target compound introduces greater steric hindrance compared to smaller substituents like ethyl () or benzyl () .
- Solubility: Sulfone-containing compounds (target, ) exhibit higher polarity than non-sulfonated analogs (e.g., ) .
Pharmacological and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
